5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide is a complex organic compound characterized by the presence of a furan ring, a chlorophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the chlorophenyl and trifluoromethylphenyl groups. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives and coupling reactions.
Introduction of the Trifluoromethylphenyl Group: This can be done using trifluoromethylation reactions, which are known for their complexity and the need for specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-trifluoromethyl-phenyl)-furan-2-carboxylic acid (4-chloro-phenyl)-amide
- 5-(4-chloro-3-trifluoromethyl-phenyl)-furan-2-carbaldehyde
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O2S/c20-13-6-4-11(5-7-13)15-8-9-16(27-15)17(26)25-18(28)24-14-3-1-2-12(10-14)19(21,22)23/h1-10H,(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNKOPMONZYURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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